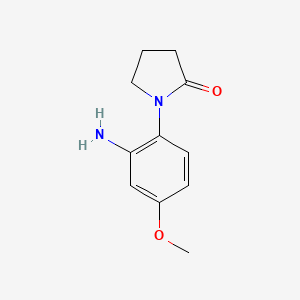

1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-(2-amino-4-methoxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-8-4-5-10(9(12)7-8)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDNWLFSQLVOIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2CCCC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one typically involves the reaction of 2-amino-4-methoxybenzaldehyde with pyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to meet the demand for this compound in various applications.

Chemical Reactions Analysis

1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds structurally related to 1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one exhibit antidepressant-like effects. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that derivatives of this compound could enhance mood in animal models, suggesting potential for treating depression .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties. In vitro studies indicated that it can inhibit the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells. This activity may be beneficial in conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting angiogenesis, making it a candidate for further development as an anticancer agent .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies have revealed that modifications to the pyrrolidinone ring or the phenyl substituent can significantly alter biological activity. For instance, substituents on the aromatic ring can enhance binding affinity to specific receptors .

Case Study 1: Antidepressant Activity in Animal Models

A study conducted on mice demonstrated that administration of this compound resulted in significant reductions in immobility time during forced swim tests, a standard measure for antidepressant efficacy. The results were comparable to those observed with established antidepressants like fluoxetine .

Case Study 2: Anti-inflammatory Mechanism Exploration

In vitro experiments using human macrophages showed that treatment with this compound led to decreased levels of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS). This suggests a direct inhibitory effect on inflammatory pathways, which could be exploited for therapeutic interventions in inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and methoxy groups on the phenyl ring play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pyrrolidinone ring provides structural stability and contributes to the overall pharmacophore of the molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Bioactivity

Antioxidant Derivatives

- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one

Triazine-Modified Derivatives

- 1-(3-((4-Amino-6-((3-methylphenethyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-methylphenyl)pyrrolidin-2-one Substituents: Triazine ring with methylphenethyl and methoxy groups. Synthesis: Multi-step process (39.52% yield) involving nucleophilic substitutions and coupling reactions . Application: Designed as dual-acting FFAR1/FFAR4 modulators, highlighting the role of triazine in enhancing target specificity .

Pyridinyl Derivatives

- 1-(Pyridin-4-yl)pyrrolidin-2-one Substituents: Pyridinyl group replaces the aminophenyl moiety. Pharmacokinetics: Shows low to moderate metabolic stability in liver microsomes, attributed to the pyridine ring’s susceptibility to oxidation .

Positional Isomerism and Functional Group Impact

- 4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one (CID 20110071) Structure: Methoxy at the phenyl 4-position and amino at pyrrolidinone 4-position.

- 1-(2-Amino-4,5-dimethylphenyl)pyrrolidin-2-one (CAS 69131-47-1) Substituents: Additional methyl groups at phenyl 4,5-positions. Effect: Increased lipophilicity (logP) could enhance membrane permeability but reduce aqueous solubility .

Data Tables

Table 1: Structural and Bioactivity Comparison

Biological Activity

1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one, a pyrrolidine derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure:

The compound features a pyrrolidin-2-one core substituted with an amino group and a methoxyphenyl moiety. Its molecular formula is CHNO.

Synthesis:

Various synthetic routes have been explored to produce this compound. One notable method involves the cyclization of donor–acceptor cyclopropanes with primary amines, leading to high yields of the target compound through a one-pot process .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.025 mg/mL | High |

| Escherichia coli | 0.020 mg/mL | High |

| Pseudomonas aeruginosa | 0.100 mg/mL | Moderate |

The compound's antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies suggest that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways.

Case Study: Anticancer Effects on MCF7 Cells

A recent study evaluated the effects of this compound on MCF7 breast cancer cells, revealing:

- IC : 15 µM after 48 hours of treatment.

- Induction of apoptosis was confirmed via flow cytometry analysis.

The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within microbial and cancerous cells. The compound may modulate enzyme activity or receptor interactions, influencing biochemical pathways crucial for cell survival and proliferation.

Key Mechanisms Identified:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cell wall synthesis in bacteria.

- Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(2-amino-4-methoxyphenyl)pyrrolidin-2-one?

The synthesis involves multi-step reactions where parameters like temperature, reaction time, and catalyst selection critically influence yield and purity. For example, the tert-butyl and bromophenyl analogs (e.g., 1-(2-tert-butyl-4-bromophenyl)pyrrolidin-2-one) require precise control of these variables to avoid side reactions . Solvent polarity and stoichiometric ratios of reagents (e.g., coupling agents in amide bond formation) must also be optimized to ensure regioselectivity and functional group compatibility .

Q. How can researchers characterize the structural and electronic properties of this compound?

Advanced spectroscopic techniques such as high-resolution NMR (¹H/¹³C), FT-IR, and mass spectrometry are essential. For instance, the 4-fluorophenyl analog (3-amino-1-(4-fluorophenyl)pyrrolidin-2-one) was characterized using NMR to confirm substituent positions and hydrogen bonding interactions . X-ray crystallography may further resolve stereochemical ambiguities, particularly for chiral centers in the pyrrolidinone ring .

Q. What in vitro assays are recommended for initial biological screening?

Enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (e.g., MTT or ATP-based luminescence) are standard. Comparative studies with analogs (e.g., chloro, bromo, or methyl-substituted phenyl derivatives) can highlight the role of the 4-methoxy and 2-amino groups in modulating activity .

Advanced Research Questions

Q. How do reaction mechanisms differ when modifying substituents on the phenyl ring?

Substituents like fluorine or methoxy groups influence electronic effects (e.g., electron-withdrawing/donating) and steric hindrance. For example, the 4-fluorophenyl derivative undergoes slower nucleophilic substitution compared to its chloro analog due to fluorine’s strong electronegativity and small size . Computational studies (DFT) can map transition states and predict regioselectivity in cross-coupling reactions .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Discrepancies may arise from differences in metabolic stability or target binding kinetics. For instance, fluorinated analogs often exhibit enhanced metabolic stability compared to non-fluorinated versions due to reduced oxidative metabolism . Parallel ADME profiling (e.g., microsomal stability assays) and molecular docking studies can clarify these inconsistencies .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?

Systematic substitution at the phenyl ring (e.g., introducing trifluoromethyl or benzodioxole groups) and pyrrolidinone core (e.g., spirocyclic or fused-ring systems) can enhance target affinity. The benzimidazole-pyrrolidinone hybrid (4-[1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl]-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one) demonstrated improved anticancer activity due to synergistic π-π stacking and hydrophobic interactions .

Q. What analytical methods are critical for detecting impurities in synthesized batches?

HPLC-UV/MS with orthogonal separation modes (e.g., reverse-phase and HILIC) identifies by-products from incomplete reactions or degradation. For example, residual amines or oxidized species in 1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one can be quantified using validated LC-MS protocols .

Methodological Guidelines

- Synthetic Optimization : Use design-of-experiments (DoE) approaches to map the impact of variables (e.g., temperature, catalyst loading) on reaction efficiency .

- Data Interpretation : Combine experimental data (e.g., IC₅₀ values) with computational models (e.g., QSAR) to prioritize analogs for further development .

- Contradiction Resolution : Cross-validate biological results using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.